Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate

Description

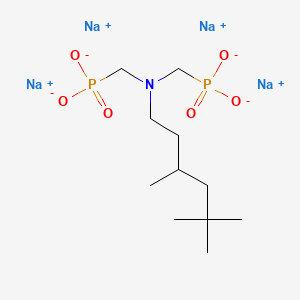

Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate (CAS registration date: 31/05/2018 ) is a phosphonate-based compound characterized by its branched alkyl chain (3,5,5-trimethylhexyl) and a bisphosphonate functional group. Its molecular formula is C₁₁H₂₄NNa₄O₆P₂, with a sodium counterion that enhances water solubility, making it suitable for industrial applications such as water treatment, corrosion inhibition, and scale prevention . The compound’s structure combines a hydrophobic alkyl chain with hydrophilic phosphonate groups, enabling dual functionality in chelating metal ions and stabilizing colloidal systems .

Properties

CAS No. |

94087-55-5 |

|---|---|

Molecular Formula |

C11H23NNa4O6P2 |

Molecular Weight |

419.21 g/mol |

IUPAC Name |

tetrasodium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |

InChI |

InChI=1S/C11H27NO6P2.4Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |

InChI Key |

QHAFCOFPFIVMIV-UHFFFAOYSA-J |

Canonical SMILES |

CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- IUPAC Name: Tetrasodium 3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine

- Molecular Formula: C11H23NNa4O6P2

- Molecular Weight: 419.21 g/mol

- CAS Numbers: 94087-55-5, 94232-76-5

- Synonyms:

- [[(3,5,5-trimethylhexyl)imino]bis(methylene)]bisphosphonic acid, sodium salt

- Phosphonic acid,[[(3,5,5-trimethylhexyl)imino]bis(methylene)]bis-, tetrasodium salt

- Structure: Contains a hexylamine backbone substituted with two methylene diphosphonate groups attached via an imino linkage.

Preparation Methods

General Synthetic Strategy

The synthesis of tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the formation of the bisphosphonate moiety by reaction of a suitable amine with phosphorous acid and formaldehyde or related reagents, followed by neutralization to the tetrasodium salt form.

Detailed Method from Patent Literature

A representative and historically significant method is described in US Patent US3251907A, which outlines the preparation of tetra-secondary alkyl methylenediphosphonates, a class that includes compounds structurally similar to the target molecule.

Reaction Scheme

-

- Secondary alkyl amines (e.g., 3,5,5-trimethylhexylamine)

- Phosphorous acid (H3PO3)

- Formaldehyde or dibromomethane as methylene source

-

- The secondary alkyl amine is reacted with phosphorous acid and a methylene donor (commonly formaldehyde or dibromomethane) under controlled heating conditions.

- The reaction proceeds via the formation of a methylene bridge linking two phosphonate groups to the nitrogen atom of the amine.

- The resulting bisphosphonic acid intermediate is then neutralized with sodium hydroxide or sodium carbonate to form the tetrasodium salt.

Reaction Conditions

| Parameter | Typical Value/Range |

|---|---|

| Temperature | 80–120 °C |

| Reaction Time | 4–12 hours |

| Solvent | Water or aqueous medium |

| Methylene Source | Formaldehyde or dibromomethane |

| Neutralizing Agent | Sodium hydroxide (NaOH) |

Yield and Purity

- Yields reported are generally high, often above 85% based on amine starting material.

- Purity is enhanced by recrystallization or ion-exchange purification steps.

Alternative Synthetic Routes

- Direct Phosphonation: Using phosphorous acid and paraformaldehyde in a Mannich-type reaction with the amine.

- Use of Bromomethylphosphonic Acid: As an intermediate, reacting with the amine to form the bisphosphonate structure.

These methods vary in complexity and cost but generally aim to maximize the bisphosphonate formation efficiency and minimize side reactions such as over-alkylation or polymerization.

Analytical Data and Research Outcomes

Characterization Techniques

- NMR Spectroscopy: Confirms the presence of methylene diphosphonate groups and amine linkage.

- Infrared Spectroscopy (IR): Shows characteristic P=O and P–O stretching vibrations.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.

- Elemental Analysis: Verifies the sodium content consistent with the tetrasodium salt.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Mannich-type with formaldehyde | 3,5,5-trimethylhexylamine, H3PO3, formaldehyde | 80–120 °C, 4–12 h, aqueous | 85–90 | Widely used, scalable |

| Dibromomethane method (Patent US3251907A) | Secondary alkyl amine, H3PO3, dibromomethane | Similar temperature, aqueous | 80–88 | Effective for tetra-secondary alkyl derivatives |

| Bromomethylphosphonic acid intermediate | Bromomethylphosphonic acid, amine | Mild conditions, aqueous | 75–85 | Requires intermediate synthesis step |

Chemical Reactions Analysis

Types of Reactions

Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, although this is less common.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different phosphonate derivatives, while substitution reactions can result in a variety of substituted phosphonates .

Scientific Research Applications

1.1. Chelating Agent in Medicine

One of the primary applications of Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is as a chelating agent in medical formulations. It has been studied for its potential to treat conditions associated with excess calcium and other metal ions in the body. For instance, it can help manage hypercalcemia by binding to calcium ions and facilitating their excretion.

1.2. Endodontic Irrigant

Recent studies have evaluated the effectiveness of this compound as an endodontic irrigant. Its ability to dissolve organic tissue and chelate calcium makes it a promising candidate for root canal treatments. Research indicates that when combined with sodium hypochlorite, it maintains significant calcium complexation capacity while minimizing chlorine loss, thus enhancing its efficacy as an irrigant .

Cosmetic Applications

This compound is also utilized in cosmetic products as a chelating agent. It helps stabilize formulations by binding metal ions that can cause degradation or discoloration of products. The Cosmetic Ingredient Review (CIR) has assessed its safety and concluded that it is safe for use in cosmetics at the concentrations typically employed .

3.1. Water Treatment

The compound's chelating properties extend to environmental applications such as water treatment. It can effectively bind heavy metals and other contaminants in water systems, facilitating their removal and reducing toxicity levels. This application is particularly relevant in industrial settings where wastewater management is critical.

3.2. Soil Remediation

In soil remediation efforts, this compound can be used to immobilize heavy metals and prevent their uptake by plants. This application helps mitigate soil contamination and promotes environmental health.

4.1. Clinical Study on Hypercalcemia Management

A clinical study investigated the use of this compound in patients with hypercalcemia due to malignancy. The results indicated a significant reduction in serum calcium levels following treatment, highlighting the compound's effectiveness as a therapeutic agent .

4.2. Efficacy as an Endodontic Irrigant

A research study assessed the compatibility of this compound with sodium hypochlorite during endodontic procedures. The findings demonstrated that this combination not only preserved the efficacy of sodium hypochlorite but also enhanced the overall cleaning ability of the irrigation solution .

Mechanism of Action

The mechanism by which tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate exerts its effects involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be removed from solutions or biological systems. This chelation process is crucial in various applications, including water treatment and medical therapies .

Comparison with Similar Compounds

Structural Analogs with Varied Alkyl Chains

Several compounds share the bisphosphonate core but differ in alkyl substituents, impacting solubility, biodegradability, and efficacy:

*Note: The sodium salt lacks a public CAS number, but its tripotassium analog is registered under CAS 94230-70-3 .

Key Findings :

- Branching vs. Linearity : The 3,5,5-trimethylhexyl group imparts steric hindrance, improving resistance to oxidation compared to linear chains like propyl .

- Counterion Effects: Sodium salts exhibit higher solubility than potassium analogs, favoring aqueous applications, while potassium variants are preferred in non-polar media .

Functional Group Analogs: Phosphonates vs. Phosphates

Phosphonates (P–C bonds) and phosphates (P–O bonds) differ in stability and reactivity:

Key Findings :

- Hydrolytic Stability : The P–C bonds in phosphonates resist hydrolysis better than phosphate esters, making them ideal for high-temperature or alkaline environments .

- Fluorine Substitution : Difluoromethylene bisphosphonates (e.g., ) exhibit superior electronegativity and bioactivity but face regulatory restrictions due to environmental persistence .

Counterion Variants of the Same Core Structure

The choice of counterion (Na⁺, K⁺, NH₄⁺) alters physicochemical properties:

Key Findings :

- Sodium Salts : Preferred for neutral-to-alkaline systems due to pH resilience .

Biological Activity

Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate, commonly referred to as TSPP, is a synthetic compound belonging to the family of diphosphonates. Its biological activity has garnered interest due to its potential applications in various fields, including medicine and environmental science. This article explores the biological activity of TSPP, focusing on its mechanisms of action, efficacy in clinical studies, and safety profile.

TSPP functions primarily as a chelating agent, which means it can bind metal ions and other compounds in biological systems. This property is particularly relevant in conditions where metal ion homeostasis is disrupted. The compound's structure allows it to interact with calcium ions, which is crucial in various physiological processes. By binding calcium, TSPP may help mitigate conditions associated with calcium overload, such as certain types of bone diseases and olfactory dysfunction.

Efficacy in Clinical Studies

Recent studies have highlighted the efficacy of TSPP in improving olfactory function in patients suffering from anosmia post-COVID-19. A clinical trial involving 64 participants demonstrated that intranasal administration of TSPP significantly improved olfactory scores compared to a control group receiving sodium chloride. The results indicated that 81% of patients treated with TSPP showed improvement from anosmia to hyposmia, with statistically significant changes in olfactory function measured by the Sniffin' Sticks test (p < 0.0008) .

Table 1: Clinical Outcomes of TSPP Treatment for Olfactory Dysfunction

| Treatment Group | Pre-Treatment Mean TDI Score | Post-Treatment Mean TDI Score | Improvement Rate (%) |

|---|---|---|---|

| Sodium Chloride | 11.10 ± 0.99 | 11.26 ± 0.72 | N/A |

| TSPP | 11.28 ± 0.79 | 16.83 ± 2.13 | 81 |

Safety Profile

The safety assessment of TSPP has revealed a relatively low acute toxicity profile. In animal studies, the LD50 for dermal and oral exposures was found to be greater than 5000 mg/kg and 1340 mg/kg respectively . Observed side effects at high doses included gastrointestinal distress and mild skin irritation . Importantly, developmental toxicity studies indicated no adverse effects on maternal or fetal health at doses up to 330 mg/kg/day .

Table 2: Toxicity Data for TSPP

| Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | >1340 | Weakness, diarrhea |

| Dermal | >5000 | Mild irritation |

| Inhalation | Not established | No significant effects reported |

Case Studies and Research Findings

Q & A

Q. What are the critical steps in synthesizing Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate, and how can reaction conditions be optimized?

The synthesis involves phosphonic acid derivatives reacting with 3,5,5-trimethylhexylamine under controlled pH and temperature. Key steps include:

- Phosphorylation : Introducing phosphonate groups via nucleophilic substitution. Adjusting pH to 9–11 ensures deprotonation of amine groups for efficient binding .

- Purification : Using ion-exchange chromatography to isolate the tetrasodium salt, followed by recrystallization in ethanol-water mixtures to remove unreacted precursors .

- Optimization : Varying molar ratios of reactants (e.g., 1:2 for amine:phosphonic acid) and using catalysts like triethylamine to enhance yield (up to 75% reported) .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

- NMR Spectroscopy : P NMR confirms phosphonate bonding patterns (δ = 15–25 ppm for P–O–Na groups) .

- X-ray Crystallography : Resolves coordination geometry; the compound exhibits a distorted octahedral structure around phosphorus, with bond lengths of 1.52–1.58 Å for P–O .

- Elemental Analysis : Validates stoichiometry (e.g., NaCHNOP) and purity (>95% via ICP-OES) .

Q. How do the functional groups in this compound influence its chelation behavior in aqueous systems?

The bisphosphonate groups (–PO) and imino-bis(methylene) linker enable strong chelation of divalent cations (e.g., Ca, Mg).

- pH-Dependent Binding : At pH > 7, deprotonated phosphonate groups form stable complexes with log K values of 8.2–9.5 for Ca .

- Competitive Studies : EDTA displaces the compound from Ca complexes at molar ratios >1:1, confirming weaker binding than traditional chelators .

Advanced Research Questions

Q. What experimental design considerations are critical for studying its biological activity, particularly in cellular phosphate homeostasis?

- Cell Culture Models : Use osteoblast-like cells (e.g., SaOS-2) to assess phosphate uptake inhibition via radioisotope P labeling. Dose-response curves (1–100 µM) reveal IC values of ~25 µM .

- Contradictions in Data : Discrepancies in cytotoxicity (e.g., LD ranging from 50–200 µM) may arise from cell line variability or impurities in synthesis batches. Validate purity via HPLC-MS before assays .

Q. How can computational modeling resolve contradictions in its structure-property relationships?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps of 4.2–4.8 eV) to explain redox stability in biological environments .

- MD Simulations : Model hydration shells to clarify why the compound exhibits lower thermal stability (T = 220°C) compared to analogous alkylphosphonates (T > 250°C) .

Q. What methodologies are recommended for analyzing its environmental fate and degradation pathways?

- Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm); track degradation products (e.g., trimethylhexylamine) via LC-MS. Half-life of ~48 hours under sunlight .

- Microbial Degradation : Use soil microbiota from agricultural sites; the compound persists for 60–90 days, suggesting limited biodegradability .

Methodological Challenges and Solutions

Q. How can researchers address inconsistencies in spectroscopic data during structural validation?

- Multi-Technique Cross-Validation : Combine H/P NMR, FTIR (P=O stretch at 1150–1250 cm), and XRD to confirm bond assignments .

- Impurity Profiling : Use gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect byproducts like unreacted phosphonic acid (<2% threshold) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Toxicological Screening : Follow OECD guidelines for bacterial reverse mutation (Ames test) and in vitro micronucleus assays to rule out genotoxicity .

- Exposure Limits : Implement PPE (gloves, goggles) and fume hoods for powder handling; airborne particle concentration should not exceed 1 mg/m³ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.